molecular formula C14H13N3O B5582931 N-(furan-2-ylmethyl)-6-methylquinazolin-4-amine

N-(furan-2-ylmethyl)-6-methylquinazolin-4-amine

Cat. No.: B5582931
M. Wt: 239.27 g/mol
InChI Key: PIQMBHNDIUEKRY-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-6-methylquinazolin-4-amine is a heterocyclic compound that features both furan and quinazoline rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-6-methylquinazolin-4-amine typically involves the reaction of 6-methylquinazolin-4-amine with furan-2-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. Common reagents used in the synthesis include solvents like ethanol or methanol, and catalysts such as acetic acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method utilizes microwave radiation to heat the reaction mixture, leading to faster reaction times and improved efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-6-methylquinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include furan-2-carboxylic acid derivatives, dihydroquinazoline derivatives, and various substituted quinazoline compounds.

Scientific Research Applications

N-(furan-2-ylmethyl)-6-methylquinazolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-6-methylquinazolin-4-amine involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-6-methylquinazolin-4-amine is unique due to its combination of furan and quinazoline rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(furan-2-ylmethyl)-6-methylquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-10-4-5-13-12(7-10)14(17-9-16-13)15-8-11-3-2-6-18-11/h2-7,9H,8H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQMBHNDIUEKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=CN=C2NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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